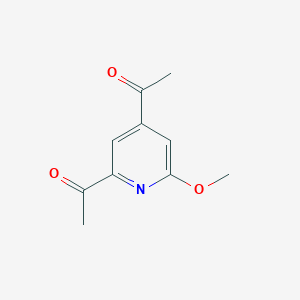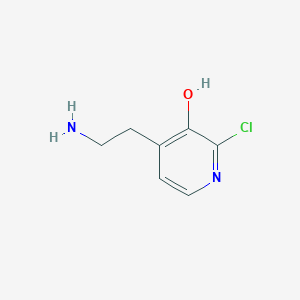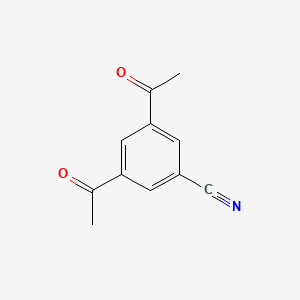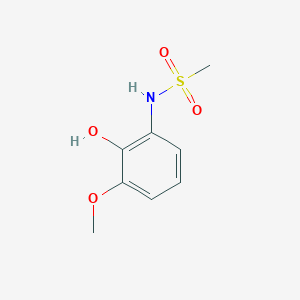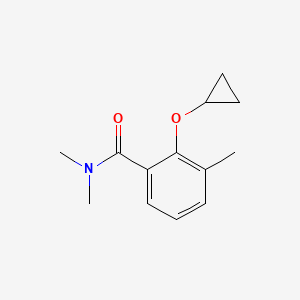
2-Cyclopropoxy-N,N,3-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-N,N,3-trimethylbenzamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.282 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N,N,3-trimethylbenzamide typically involves the reaction of 3-trimethylbenzamide with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pressure, and the product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-N,N,3-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-N,N,3-trimethylbenzamide is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-N,N,3-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropyloxy-N,N,5-trimethylbenzamide: Similar structure but with different substitution patterns on the benzamide core.
N-Cyclopropyl-2,4,6-trimethylbenzamide: Another related compound with cyclopropyl and trimethyl substitutions.
Uniqueness
2-Cyclopropoxy-N,N,3-trimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications where specific interactions and reactions are desired .
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-N,N,3-trimethylbenzamide |
InChI |
InChI=1S/C13H17NO2/c1-9-5-4-6-11(13(15)14(2)3)12(9)16-10-7-8-10/h4-6,10H,7-8H2,1-3H3 |
Clave InChI |
AWQONUVVENLIJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)
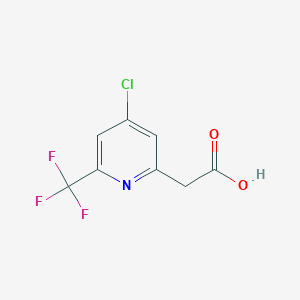

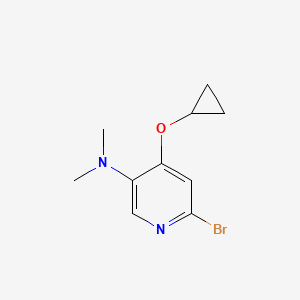
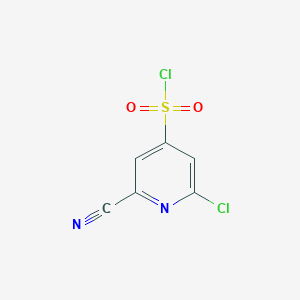
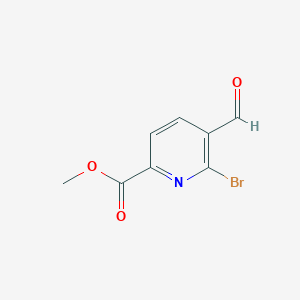

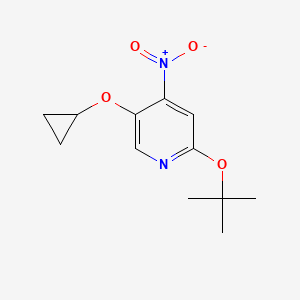
![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)
